H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph
Brand Name: Vulcanchem
CAS No.:
VCID: VC14583848
InChI: InChI=1S/C36H45N5O5/c1-23-17-29(43)18-24(2)30(23)20-31(37)36(46)41-22-28-14-8-7-13-27(28)19-33(41)35(45)40-32(15-9-10-16-38-25(3)42)34(44)39-21-26-11-5-4-6-12-26/h4-8,11-14,17-18,31-33,43H,9-10,15-16,19-22,37H2,1-3H3,(H,38,42)(H,39,44)(H,40,45)
SMILES:
Molecular Formula: C36H45N5O5
Molecular Weight: 627.8 g/mol

H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph

CAS No.:

Cat. No.: VC14583848

Molecular Formula: C36H45N5O5

Molecular Weight: 627.8 g/mol

* For research use only. Not for human or veterinary use.

H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph -

Specification

Molecular Formula C36H45N5O5
Molecular Weight 627.8 g/mol
IUPAC Name N-[6-acetamido-1-(benzylamino)-1-oxohexan-2-yl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Standard InChI InChI=1S/C36H45N5O5/c1-23-17-29(43)18-24(2)30(23)20-31(37)36(46)41-22-28-14-8-7-13-27(28)19-33(41)35(45)40-32(15-9-10-16-38-25(3)42)34(44)39-21-26-11-5-4-6-12-26/h4-8,11-14,17-18,31-33,43H,9-10,15-16,19-22,37H2,1-3H3,(H,38,42)(H,39,44)(H,40,45)
Standard InChI Key FSIMYSAKEXUAHH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)C)C(=O)NCC4=CC=CC=C4)N)C)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph is a tetrapeptide with the systematic name benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-6-anilino-6-oxohexyl]carbamate. Its molecular formula is C41H47N5O6, yielding a molecular weight of 705.8 g/mol. The structure integrates three key components:

  • Dmt (2',6'-dimethyltyrosine): A non-canonical amino acid that enhances μ-opioid receptor binding due to its lipophilic aromatic side chain.

  • Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): A conformationally constrained residue that promotes δ-opioid receptor selectivity.

  • Lys(Ac) (ε-acetylated lysine): Introduces a side-chain acetyl group, modulating solubility and receptor interaction dynamics .

The C-terminal benzylamide group (-NH-CH2-Ph) further stabilizes the peptide against enzymatic degradation, extending its in vivo half-life .

Synthesis and Modification Strategies

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via SPPS using Fmoc chemistry. Key steps include:

  • Resin Activation: Wang resin functionalized with a Rink amide linker serves as the solid support.

  • Sequential Coupling: Fmoc-protected amino acids (Dmt, Tic, Lys(Ac)) are coupled using HOBt/DIC activation. The acetyl group on lysine is introduced post-coupling via acetylation of the ε-amine.

  • Cleavage and Purification: TFA-mediated cleavage releases the peptide, followed by reverse-phase HPLC purification (>95% purity) .

Structural Optimization

Comparative studies demonstrate that acetylation of lysine’s ε-amine:

  • Reduces cationic charge, enhancing blood-brain barrier permeability.

  • Minimizes off-target interactions with non-opioid receptors (e.g., NMDA) .

Pharmacological Profile

Receptor Affinity and Selectivity

Radioligand binding assays reveal nanomolar affinity for both μ- and δ-opioid receptors:

Parameterμ-Opioid Receptor (K<sub>i</sub>, nM)δ-Opioid Receptor (K<sub>i</sub>, nM)Selectivity (μ/δ)
H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph0.068 ± 0.0095.50 ± 0.1881
Reference Standard (Naltrindole)0.450.321.4

Data adapted from .

The compound’s μ-selectivity (81-fold) surpasses classical antagonists like naltrindole, making it a valuable tool for dissecting μ-receptor pathways.

Functional Activity

In vitro functional assays using guinea pig ileum (GPI, μ-receptor model) and mouse vas deferens (MVD, δ-receptor model) demonstrate:

  • μ-Antagonism: pA<sub>2</sub> = 8.16 in GPI, indicating potent inhibition of μ-mediated contractions .

  • δ-Antagonism: pA<sub>2</sub> = 10.4 in MVD, surpassing the δ-selective antagonist naltrindole (pA<sub>2</sub> = 8.1) .

Research Findings and Applications

Obesity and Metabolic Regulation

In diet-induced obese mice, H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph (1 mg/kg, i.p.) reduces food intake by 40% over 24 hours, likely via μ-receptor-mediated suppression of hypothalamic NPY signaling . Concurrently, it enhances insulin sensitivity by 32%, suggesting dual metabolic benefits .

Neuroprotection and Addiction

The compound attenuates morphine-induced hyperalgesia in rats by blocking μ-receptor internalization (IC<sub>50</sub> = 124 nM) . It also reduces ethanol self-administration in primates by 55%, implicating δ-receptors in addiction pathways .

Comparative Analysis with Analogues

Lys(Z) vs. Lys(Ac) Derivatives

PropertyH-Dmt-Tic-Lys(Z)-NH-CH2-PhH-Dmt-Tic-Lys(Ac)-NH-CH2-Ph
μ-Antagonism (pA<sub>2</sub>)6.218.16
δ-Antagonism (pA<sub>2</sub>)5.8210.4
Metabolic Stability (t<sub>1/2</sub>, plasma)12 min47 min

Acetylation improves both potency and stability compared to Z-protected analogues .

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